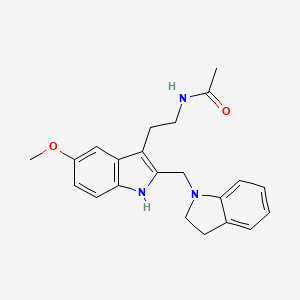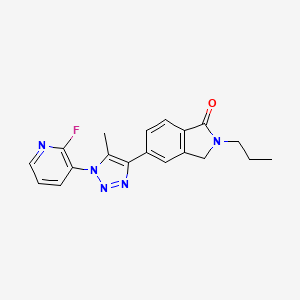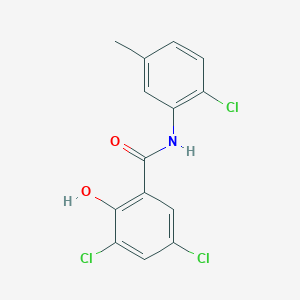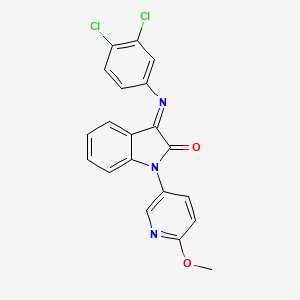![molecular formula C26H30N2O4 B10772770 [(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peripheral blood mononuclear cells are a type of blood cell characterized by having a single round nucleus. These cells include lymphocytes (T cells, B cells, and natural killer cells) and monocytes. Peripheral blood mononuclear cells are crucial components of the immune system and play a significant role in immune response and disease defense .
Métodos De Preparación
Peripheral blood mononuclear cells are typically isolated from whole blood using density gradient centrifugation. This method involves layering blood over a density gradient medium, such as Ficoll-Paque, and centrifuging it to separate the different blood components. The peripheral blood mononuclear cells form a distinct layer, which can be collected and further purified . Industrial production methods for peripheral blood mononuclear cells involve large-scale blood collection and processing using automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Peripheral blood mononuclear cells undergo various biochemical reactions, including:
Oxidation: Reactive oxygen species can induce oxidative stress in peripheral blood mononuclear cells, leading to cellular damage.
Reduction: Antioxidants can reduce oxidative stress in peripheral blood mononuclear cells, protecting them from damage.
Common reagents used in these reactions include reactive oxygen species generators, antioxidants, and specific ligands for receptor binding. Major products formed from these reactions include cytokines, chemokines, and other signaling molecules .
Aplicaciones Científicas De Investigación
Peripheral blood mononuclear cells have a wide range of scientific research applications:
Immunology: Used to study immune responses, autoimmune disorders, and infectious diseases.
Hematology: Employed in research on blood disorders and hematological malignancies.
Vaccine Development: Utilized in the development and testing of vaccines.
Transplant Immunology: Used to study immune responses in organ transplantation.
High-Throughput Screening: Applied in drug discovery and development to screen for potential therapeutic compounds.
Mecanismo De Acción
Peripheral blood mononuclear cells exert their effects through various mechanisms:
Immune Activation: T cells and natural killer cells recognize and eliminate infected or cancerous cells.
Cytokine Production: Monocytes and lymphocytes produce cytokines that modulate immune responses.
Antigen Presentation: Monocytes and dendritic cells present antigens to T cells, initiating adaptive immune responses.
Molecular targets and pathways involved include the major histocompatibility complex, T cell receptors, and various cytokine receptors .
Comparación Con Compuestos Similares
Peripheral blood mononuclear cells can be compared with other immune cells, such as polymorphonuclear cells (neutrophils, eosinophils, and basophils). Unlike peripheral blood mononuclear cells, polymorphonuclear cells have multi-lobed nuclei and are primarily involved in acute inflammatory responses. Peripheral blood mononuclear cells are unique in their ability to mediate both innate and adaptive immune responses, making them versatile tools in immunological research .
Similar compounds include:
Polymorphonuclear Cells: Involved in acute inflammation and innate immunity.
Erythrocytes: Red blood cells responsible for oxygen transport.
Platelets: Cell fragments involved in blood clotting.
Peripheral blood mononuclear cells stand out due to their diverse roles in immune regulation and their utility in various research applications.
Propiedades
Fórmula molecular |
C26H30N2O4 |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m1/s1 |
Clave InChI |
URRBLVUOXIGNQR-HXUWFJFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
SMILES canónico |
CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



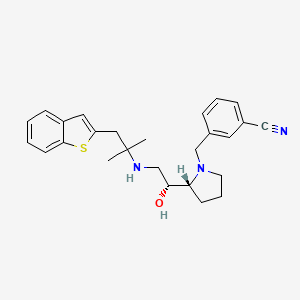
![(2S)-N-[(2S,3R)-1-cyclohexyl-4,4-difluoro-3-hydroxy-4-{[(2S)-2-methylbutyl]carbamoyl}butan-2-yl]-2-[(2S)-2-[(morpholine-4-sulfonyl)amino]-3-phenylpropanamido]pent-4-enamide](/img/structure/B10772693.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![(S)-3-{[1-(2-Fluoro-Phenyl)-5-Hydroxy-1h-Pyrazole-3-Carbonyl]-Amino}-3-O-Tolyl-Propionic Acid](/img/structure/B10772702.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
![3-(2-Chloro-6-methylphenyl)-1-[1,2-di(phenyl)ethyl]thiourea](/img/structure/B10772713.png)
![7-[(1R,2R,3R,5S)-2-[(3R)-4-(3-chlorophenoxy)-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B10772716.png)
![N-[5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]-2-methylphenyl]acetamide](/img/structure/B10772722.png)
![Benzo[c]-2,6-naphthyridin-5-amine, N-(2-chlorophenyl)-7-(1H-1,2,4-triazol-5-yl)-](/img/structure/B10772727.png)
